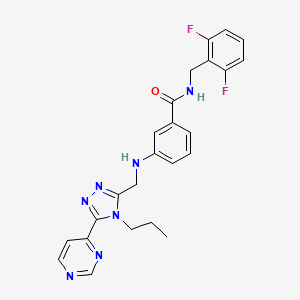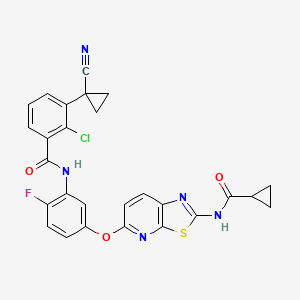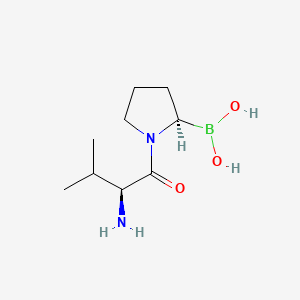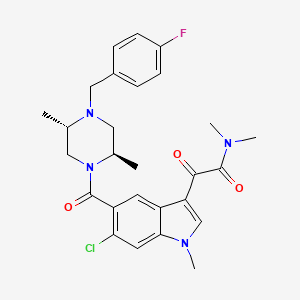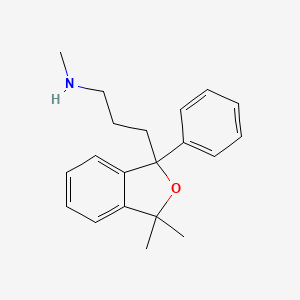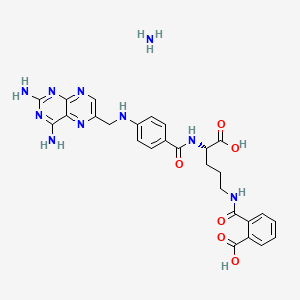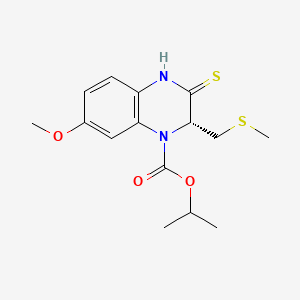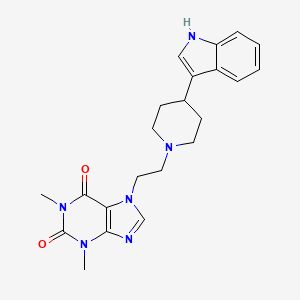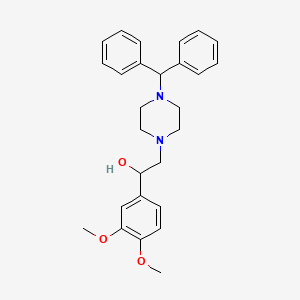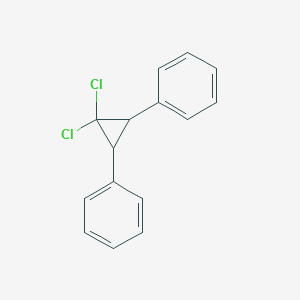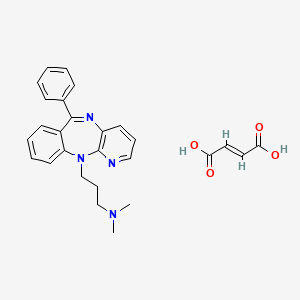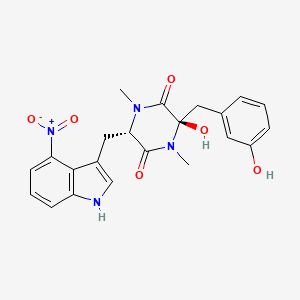
塔克斯托明A
描述
科学研究应用
土霉素A 在各个领域都有多种科学研究应用:
作用机制
土霉素A 通过抑制植物细胞中的纤维素生物合成发挥作用。 它通过干扰植物细胞膜上的离子运动调节,促进植物细胞肥大并导致细胞死亡 . 拟南芥的土霉素A 敏感突变体已显示出对该化合物的敏感性增加,这为其作用机制提供了见解 . 土霉素A 的主要分子靶标是纤维素合酶复合物,该复合物对植物细胞壁中的纤维素生产至关重要 .
生化分析
Biochemical Properties
Thaxtomin A is involved in various biochemical reactions. It is synthesized by the condensation of 4-nitrotryptophan and phenylalanine moieties to form a cyclic dipeptide (2,5-diketopiperazine) . The 4-nitroindole part is a unique chemical structure unit among all microbial secondary metabolites .
Cellular Effects
Thaxtomin A has significant effects on plant cells. It inhibits the synthesis of cellulose during the expansion and division of plant cells . This leads to the formation of scab-like, raised or depressed lesions on the surface of tubers, severely affecting the yield and quality of potatoes .
Molecular Mechanism
The molecular mechanism of Thaxtomin A involves blocking the synthesis of cellulose in plant cells during their expansion and division process . This disruption in the normal cellular processes is what leads to the formation of the characteristic scab lesions in infected potatoes .
Temporal Effects in Laboratory Settings
It is known that Thaxtomin A is a stable compound, and its effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Thaxtomin A at different dosages in animal models have not been extensively studied, as Thaxtomin A primarily affects plant cells .
Metabolic Pathways
Thaxtomin A is involved in the secondary metabolism of Streptomyces scabies . It is synthesized through a series of enzymatic reactions, involving various enzymes and cofactors .
Transport and Distribution
It is known that Thaxtomin A can enter tissues through pores, wounds, or young tubers .
Subcellular Localization
The subcellular localization of Thaxtomin A is not well known. It is known that Thaxtomin A can disrupt normal cellular processes, leading to the formation of scab lesions on the surface of infected potatoes .
准备方法
合成路线和反应条件: 土霉素A 可以通过一系列化学反应合成。其中一种合成路线涉及中间体的制备,然后将其转化为土霉素A。 例如,化合物 1 可溶解在无水二甲基甲酰胺 (DMF) 中,并在室温下与碘甲烷 (CH3I) 和氧化银 (Ag2O) 反应 24 小时 . 然后使用硅胶柱色谱法纯化所得产物。
工业生产方法: 土霉素A 的工业生产涉及使用经过改造的非致病性链霉菌菌株,这些菌株能够表达土霉素基因簇。 从疮痂链霉菌中克隆并表达的基因簇可以在白色链霉菌 J1074 中表达,从而导致高产土霉素A . 经过改造的白色链霉菌 J1074 可以培养在补充有纤维二糖的最小培养基中,以优化产量 .
化学反应分析
反应类型: 土霉素A 会发生各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰至关重要。
常见试剂和条件:
氧化: 土霉素A 可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等试剂在受控条件下氧化。
还原: 还原反应可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂进行。
取代: 取代反应涉及使用烷基卤化物或酰氯等试剂将土霉素A 中的官能团替换为其他基团。
相似化合物的比较
土霉素A 属于一类称为土霉素的环状二肽植物毒素家族。类似的化合物包括:
- 土霉素B
- 土霉素C
- 土霉素D
这些化合物具有相似的结构,但其特定的官能团和生物活性不同 . 土霉素A 由于其作为纤维素合成抑制剂的高效力及其在马铃薯中引起普通疮痂病的重要作用而独一无二 .
属性
IUPAC Name |
(3R,6S)-3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNJYNIEGRRKV-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122380-18-1 | |
| Record name | Thaxtomine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122380181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thaxtomin A targets plant cells, acting as a potent cellulose synthesis inhibitor. [] Research suggests it depletes cellulose synthase complexes from the plasma membrane, causing these particles to accumulate in a microtubule-associated compartment. [] This disruption of cellulose synthesis leads to several downstream effects, including:
- Reduced crystalline cellulose content in cell walls []
- Increased pectin and hemicellulose content in cell walls []
- Ectopic lignification, but in a different pattern compared to isoxaben (another cellulose synthesis inhibitor) []
- Changes in the expression of genes involved in cell wall synthesis and modification, including those associated with primary and secondary cellulose synthesis, pectin metabolism, and cell wall remodelling. []
- Induction of defense-related genes and callose deposition []
- Rapid calcium influx and activation of the plasma membrane proton pump, potentially triggering an early signaling cascade involved in plant-pathogen interactions []
- Cell hypertrophy and abnormal cell plate formation in some plant species []
A:
- Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, as well as mass spectrometry data, have been reported in various publications. [, , , , ] This information is crucial for confirming the structure of thaxtomin A and its derivatives.
ANone: While extensive studies focusing solely on material compatibility are lacking, research highlights the impact of specific conditions on thaxtomin A production and activity:
- Culture Media: Thaxtomin A production by Streptomyces scabies varies significantly depending on the culture medium. Oatmeal broth (OMB) consistently supports high thaxtomin A yields compared to other media like potato broth or starch-based media. [, , ]
- Carbon Sources: The presence of cellobiose is crucial for inducing thaxtomin A biosynthesis, while glucose exhibits a more complex effect, suppressing production in OMB but stimulating it in oatmeal agar. [, ] Suberin, a plant lipid polymer, synergistically enhances thaxtomin A production when combined with cellobiose. []
- pH: Streptomyces scabies strains display varying pH tolerances, influencing their growth and, consequently, thaxtomin A production. [, ]
- Temperature: Optimal temperature for thaxtomin A production by Streptomyces scabies and S. acidiscabies is 28°C. []
- Elucidating the biosynthetic pathway: Research has identified enzymes like TxtA, TxtB (non-ribosomal peptide synthetases), and TxtC (cytochrome P450 monooxygenase) involved in thaxtomin A biosynthesis. [, , ] Characterizing their catalytic mechanisms, substrate specificity, and regulation is vital for understanding the steps involved in producing this complex molecule.
- Engineering thaxtomin A production: Manipulating the expression or activity of these enzymes could potentially lead to increased thaxtomin A production for use as a bioherbicide. [, ]
ANone: Computational chemistry plays a significant role in understanding thaxtomin A's structure-activity relationships and optimizing its production:
- QSAR models: These models help establish a relationship between the structure of thaxtomin A and its herbicidal activity. They can guide the design of new analogs with improved potency or selectivity. []
- Docking simulations: Simulating the interaction of thaxtomin A and its analogs with their target, such as cellulose synthase, helps understand the molecular basis of its activity. This information can guide the design of more effective inhibitors. []
- Modeling thaxtomin A biosynthesis: Computational tools can be used to model the entire biosynthetic pathway, predict potential bottlenecks, and identify genetic engineering strategies to enhance production. []
ANone: Studies focusing on modifying thaxtomin A's structure have provided valuable insights into its SAR:
- C-14 Configuration: Alkyl ether derivatives of thaxtomin A showed that the naturally occurring 11S,14R configuration is essential for optimal biological activity. The 11S,14S epimers displayed significantly reduced potency as inhibitors of lettuce seedling root growth. []
- Alkoxy Group Size: Among the 11S,14R-configured alkyl ethers, increasing the size of the alkoxy group at C-14 led to a decrease in potency. This suggests that steric factors around the hydroxyl group at C-14 play a role in thaxtomin A's activity. []
- Hydroxyl Groups: The hydroxyl groups introduced by TxtC contribute to thaxtomin A's phytotoxicity and solubility. [] Further studies on modifying these groups could reveal their specific roles in target binding and biological activity.
ANone: While specific data on thaxtomin A's stability under various storage conditions is limited in the provided research, several studies highlight the influence of environmental factors on its production, which indirectly points to potential stability concerns and the need for appropriate formulation strategies:
- Sensitivity to Environmental Factors: The variable production of thaxtomin A by different Streptomyces species and the influence of factors like culture media, pH, and carbon source suggest potential sensitivity to environmental conditions. [, , , , ]
- Enhanced Production in Specific Media: The significantly higher thaxtomin A yields observed in OMB compared to other media highlight the importance of optimizing growth conditions for its production and, potentially, its stability. [, , ]
- Formulation Challenges: The need to optimize thaxtomin A production for use as a bioherbicide underscores the challenges in formulating this compound to ensure its stability, solubility, and bioavailability for effective agricultural application. [, ]
- EPA Approval: Thaxtomin A is a key active ingredient in bioherbicides approved by the U.S. Environmental Protection Agency. [] This indicates that its use is subject to regulatory oversight and requires meeting specific safety standards.
ANone: The provided research primarily focuses on thaxtomin A's role as a phytotoxin and its potential as a bioherbicide. Therefore, information regarding ADME (absorption, distribution, metabolism, excretion) and in vivo activity in animals or humans is not discussed.
ANone: Numerous studies demonstrate the efficacy of thaxtomin A in vitro and in planta, focusing on its phytotoxic effects:
- Cell-Based Assays: Thaxtomin A inhibits cell elongation and causes cell wall abnormalities in various plant cell cultures, including tobacco and onion. [] These assays provide controlled environments to study thaxtomin A's direct impact on plant cells.
- Plant Models: Thaxtomin A consistently induces characteristic scab symptoms, including necrotic lesions, cell hypertrophy, and stunting, in various plant models, including potato, radish, and Arabidopsis thaliana. [, , , , , , , ] These models allow researchers to study the disease progression and the role of thaxtomin A in a more holistic plant system.
ANone: Research on thaxtomin A resistance is ongoing, and several mechanisms have been proposed:
- Genetic Factors: Research suggests that specific genes, such as those involved in cellulose synthesis or other cellular pathways targeted by thaxtomin A, might contribute to resistance. [, , ] Identifying and characterizing these genes is crucial for understanding the genetic basis of resistance.
- Cross-Resistance: While specific instances of cross-resistance to other compounds are not extensively discussed in the provided research, the structural similarity of thaxtomin A to other cellulose biosynthesis inhibitors like isoxaben raises the possibility of shared resistance mechanisms. [] Further studies are needed to explore this aspect in detail.
ANone: The research provides glimpses into the historical progression of thaxtomin A research:
- Early Discovery and Characterization: The identification of thaxtomins as phytotoxins produced by Streptomyces scabies and their role in common scab disease were crucial milestones. [, , ]
- Biosynthesis Unraveled: Elucidating the biosynthetic pathway of thaxtomin A, including identifying key enzymes like TxtA, TxtB, and TxtC, has been instrumental in understanding its production. [, , ]
- Genetic Basis of Pathogenicity: Discovering the genetic clusters responsible for thaxtomin A production and identifying regulatory elements like TxtR and CebR have significantly advanced our understanding of Streptomyces scabies pathogenicity. [, ]
- Exploiting Thaxtomin A's Potential: Recognizing thaxtomin A as a potential bioherbicide and engineering its production in heterologous hosts like Streptomyces albus represent significant steps towards its practical application. []
ANone: Research on thaxtomin A inherently integrates multiple disciplines:
- Plant Pathology and Microbiology: Understanding the interaction between Streptomyces scabies and its plant hosts, the role of thaxtomin A in disease development, and the mechanisms of plant resistance are crucial areas of study. [, , , , , , , ]
- Molecular Biology and Genetics: Investigating the genetic basis of thaxtomin A biosynthesis, identifying and characterizing the genes and regulatory elements involved in its production, and understanding the genetic basis of plant resistance are essential aspects. [, , , , , ]
- Biochemistry and Chemistry: Studying the structure and properties of thaxtomin A, elucidating the enzymatic mechanisms involved in its biosynthesis, and synthesizing analogs to explore its structure-activity relationships are crucial. [, , , , , ]
- Agricultural Sciences: Evaluating the efficacy and safety of thaxtomin A as a bioherbicide, optimizing its production for agricultural applications, and developing formulations for effective delivery and stability are key areas of research. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


